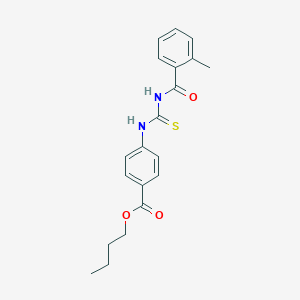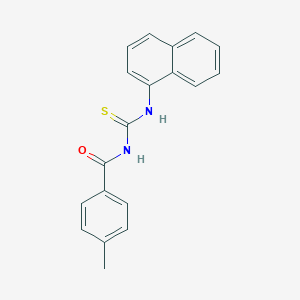
butyl 431103
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butyl 431103 is a complex organic compound with the molecular formula C20H22N2O3S It is characterized by its unique structure, which includes aromatic rings, ester, and urea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 431103 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with butyl alcohol to form butyl 4-aminobenzoate. This intermediate is then reacted with 2-methylphenyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
butyl 431103 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
butyl 431103 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 431103 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A precursor in the synthesis of the target compound.
2-methylphenyl isothiocyanate: Another precursor used in the synthesis.
Other carbamothioyl derivatives: Compounds with similar structures but different substituents.
Uniqueness
butyl 431103 is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
butyl 4-[(2-methylbenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-13-25-19(24)15-9-11-16(12-10-15)21-20(26)22-18(23)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
BKPWXPQGSSMBBX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B410428.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B410430.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B410433.png)
![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B410435.png)
![2-chloro-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410436.png)
![2-methyl-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410437.png)
![4-methyl-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B410439.png)
![N-[(4-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410440.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410441.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410442.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410445.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410446.png)

